molecular formula C4H8N2O B031913 Gyromitrin CAS No. 16568-02-8

Gyromitrin

Cat. No.: B031913
CAS No.: 16568-02-8
M. Wt: 100.12 g/mol
InChI Key: IMAGWKUTFZRWSB-HYXAFXHYSA-N
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Mechanism of Action

Monomethylhydrazine acts on the central nervous system and interferes with the normal use and function of vitamin B6 . Poisoning results in nausea, stomach cramps, and diarrhea, while severe poisoning can result in convulsions, jaundice, or even coma or death .

Safety and Hazards

Gyromitrin is a toxin and carcinogen present in several members of the fungal genus Gyromitra, like G. esculenta . Exposure to monomethylhydrazine has been shown to be carcinogenic in small mammals . Poisoning results in nausea, stomach cramps, and diarrhea, while severe poisoning can result in convulsions, jaundice, or even coma or death .

Preparation Methods

Gyromitrin is naturally occurring in certain fungi and is not typically synthesized in a laboratory setting for industrial purposes. the compound can be isolated from the fungi through various extraction methods. The early methods for determining this compound concentration in mushroom tissue involved thin-layer chromatography and spectrofluorometry . These methods required large amounts of sample and were labor-intensive .

Properties

CAS No.

16568-02-8

Molecular Formula

C4H8N2O

Molecular Weight

100.12 g/mol

IUPAC Name

N-[(Z)-ethylideneamino]-N-methylformamide

InChI

InChI=1S/C4H8N2O/c1-3-5-6(2)4-7/h3-4H,1-2H3/b5-3-

InChI Key

IMAGWKUTFZRWSB-HYXAFXHYSA-N

Isomeric SMILES

C/C=N\N(C)C=O

SMILES

CC=NN(C)C=O

Canonical SMILES

CC=NN(C)C=O

boiling_point

143 °C

Color/Form

COLORLESS LIQ

density

1.05 @ 20 °C

melting_point

19.5 °C

16568-02-8
61748-21-8

physical_description

Liquid

shelf_life

VERY SENSITIVE TO AIR OXIDATION;  SENSITIVE TO HYDROLYSIS BY BOTH ACIDS AND ALKALIS

solubility

SOL IN ACETONE, BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, DIETHYL ETHER, ETHANOL, ETHYL ACETATE, METHANOL, DICHLOROMETHANE AND WATER

Synonyms

Acetaldehyde N-formyl-N-methylhydrazone;  Acetaldehyde Methylformylhydrazone;  _x000B_Acetaldehyde-N-methyl-N-formylhydrazone;  Ethylidene Gyromitrin;  Ethylidenemethyl-hydrazinecarboxaldehyde;  Ethylidenemethylhydrazide Formic Acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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